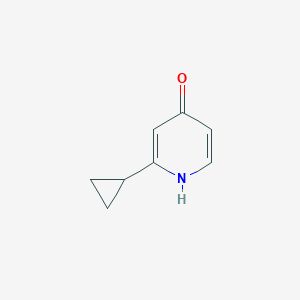

2-Cyclopropylpyridin-4-ol

描述

2-Cyclopropylpyridin-4-ol is a heterocyclic organic compound with the molecular formula C8H9NO It features a pyridine ring substituted with a cyclopropyl group at the 2-position and a hydroxyl group at the 4-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpyridin-4-ol can be achieved through several methods. One common approach involves the cyclopropylation of pyridin-4-ol. This can be done using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF).

Another method involves the Suzuki-Miyaura coupling reaction, where a cyclopropylboronic acid is coupled with a halogenated pyridin-4-ol derivative in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial synthesis.

化学反应分析

Types of Reactions

2-Cyclopropylpyridin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a cyclopropyl-substituted pyridine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Cyclopropylpyridin-4-one or cyclopropylpyridine-4-carbaldehyde.

Reduction: Cyclopropylpyridine.

Substitution: Halogenated or alkylated derivatives of this compound.

科学研究应用

Chemistry

In the realm of synthetic chemistry, 2-Cyclopropylpyridin-4-ol serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows researchers to create derivatives with tailored properties.

Table 1: Chemical Transformations of this compound

| Transformation Type | Product Formed | Description |

|---|---|---|

| Oxidation | Cyclopropylpyridin-4-one | Formation of a ketone derivative |

| Reduction | Cyclopropylpyridine | Conversion to a saturated derivative |

| Substitution | Halogenated/alkylated derivatives | Introduction of halogens or alkyl groups |

Biology

Research has indicated that this compound exhibits significant biological activities, particularly as an antimicrobial and anti-inflammatory agent. Its structural features enable it to interact effectively with biological macromolecules, making it a candidate for further pharmacological exploration.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against clinically significant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. The results demonstrated enhanced activity compared to standard antibiotics, highlighting its potential in treating resistant infections.

Medicine

In medicinal chemistry, ongoing research is exploring the compound's potential as a pharmacophore in drug design. The hydroxyl group can form hydrogen bonds with target proteins, potentially enhancing binding affinity and specificity.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antimicrobial agents | Development of new antibiotics |

| Anti-inflammatory drugs | Targeting inflammatory pathways |

| Antiviral agents | Exploration for activity against viral infections |

Industry

This compound is also utilized in the synthesis of agrochemicals and other industrially relevant compounds. Its unique properties facilitate the development of new formulations aimed at improving crop protection and yield.

作用机制

The mechanism of action of 2-Cyclopropylpyridin-4-ol involves its interaction with specific molecular targets. The hydroxyl group at the 4-position can form hydrogen bonds with biological macromolecules, influencing their function. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain receptors or enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

相似化合物的比较

Similar Compounds

2-Cyclopropylpyridine: Lacks the hydroxyl group at the 4-position, which may affect its reactivity and biological activity.

4-Hydroxy-2-methylpyridine: Similar structure but with a methyl group instead of a cyclopropyl group, leading to different steric and electronic properties.

2-Cyclopropyl-4-methylpyridine: Contains both a cyclopropyl and a methyl group, offering a comparison in terms of steric hindrance and electronic effects

Uniqueness

2-Cyclopropylpyridin-4-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

2-Cyclopropylpyridin-4-ol is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyclopropyl group and a hydroxyl group at the 4-position. This unique structure contributes to its biological activity, particularly in terms of interaction with biological targets.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for its bactericidal effect.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans. The compound inhibits the growth of fungi by interfering with ergosterol synthesis, a critical component of fungal cell membranes.

Case Study: Efficacy Against Candida albicans

In a controlled laboratory setting, this compound was tested against Candida albicans. The results indicated a significant reduction in fungal viability at concentrations above 16 µg/mL. This suggests potential for development as an antifungal agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : By affecting membrane permeability, it compromises the integrity of microbial cells.

- Biofilm Disruption : Studies indicate that this compound can disrupt biofilms formed by bacteria, enhancing its efficacy in treating chronic infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Preliminary studies suggest that the compound has favorable absorption and distribution characteristics, with a half-life suitable for clinical use. However, further toxicological assessments are necessary to evaluate its safety profile.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Distribution | Wide |

| Half-life | 3 hours |

| Excretion | Renal |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Cyclopropylpyridin-4-ol, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or cyclopropanation reactions. For example, pyridine derivatives with hydroxyl groups can undergo coupling with cyclopropane precursors under alkaline conditions (e.g., sodium hydroxide in dichloromethane at 20°C) . Optimizing stoichiometry, solvent polarity, and reaction time is critical. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and product purity. Post-reaction purification often involves column chromatography or recrystallization .

Q. How should researchers characterize this compound to confirm its structural integrity?

Key characterization methods include:

- Spectroscopy : and to verify cyclopropyl and pyridin-4-ol moieties.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination if crystalline derivatives are synthesized .

- FT-IR : To identify hydroxyl (-OH) and aromatic C-H stretching vibrations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .

- Spill Management : Absorb spills with diatomite or universal binders; decontaminate surfaces with ethanol .

- Storage : Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Conflicting data (e.g., unexpected splitting patterns) may arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:

- Variable-Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).

- Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.

- HPLC-MS Coupling : To isolate and characterize minor impurities contributing to spectral noise .

Q. What methodologies are effective for studying the biological activity of this compound?

- Enzyme Assays : Test inhibition/activation of target enzymes (e.g., kinases) using fluorescence-based assays.

- Cellular Uptake Studies : Radiolabel the compound (e.g., with ) to track intracellular accumulation.

- Molecular Docking : Simulate interactions with biological targets (e.g., receptors) to guide structure-activity relationship (SAR) studies .

Q. How can synthetic yields of this compound be improved while minimizing byproducts?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance cyclopropanation efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time and side reactions (e.g., hydrolysis).

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, enabling scalable production with >90% purity .

Q. What strategies are recommended for analyzing the environmental impact of this compound?

- Biodegradation Studies : Use OECD 301/302 protocols to assess microbial breakdown in water/soil.

- Ecotoxicology : Test acute toxicity in Daphnia magna or algae to determine EC50 values.

- Waste Management : Neutralize acidic/basic waste streams before disposal to prevent ecosystem contamination .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Force Field Refinement : Adjust parameters in molecular dynamics simulations to account for solvation effects.

- Experimental Validation : Repeat assays under controlled conditions (e.g., pH, temperature) to isolate variables.

- Collaborative Analysis : Cross-validate data with independent labs to rule out instrumentation bias .

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological studies?

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC50 values.

- ANOVA with Post-Hoc Tests : Compare means across multiple concentrations.

- Bootstrap Resampling : Estimate confidence intervals for small sample sizes .

Q. Contradiction Analysis in Published Studies

Q. Why do studies report varying stability profiles for this compound under similar conditions?

Divergent results may stem from:

属性

IUPAC Name |

2-cyclopropyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-3-4-9-8(5-7)6-1-2-6/h3-6H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKSZNYVKORJJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159814-16-0 | |

| Record name | 2-cyclopropylpyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。